molecular formula C18H25N3O4 B7690708 4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide

4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide

Cat. No. B7690708
M. Wt: 347.4 g/mol
InChI Key: PWIXVZVRNYVRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide is a compound that has recently gained attention in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition. It has also been shown to modulate the activity of ion channels and receptors, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide has a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. It has also been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and does not interact with other commonly used drugs, making it a useful tool for studying the GABAergic system and other biological processes. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research and development of 4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and chronic pain. Another direction is to explore its potential as a tool for drug discovery, as it has been shown to have a high potency and selectivity for the GABAergic system. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylbutanamide involves the reaction of 4-ethoxy-3-methoxybenzohydrazide with isobutyryl chloride in the presence of triethylamine followed by reaction with sodium azide and copper sulfate to form the oxadiazole ring. The final product is obtained by reaction with isopropylamine.

Scientific Research Applications

The compound has been found to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and chronic pain.

properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-5-24-14-10-9-13(11-15(14)23-4)18-20-17(25-21-18)8-6-7-16(22)19-12(2)3/h9-12H,5-8H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIXVZVRNYVRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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